Norgestimate

Receptor Pharmacology Selectivity Androgenicity

Norgestimate is a third-generation, 19-nortestosterone-derived progestin prodrug that is rapidly metabolized to norelgestromin and levonorgestrel. Its 73-fold lower androgen receptor affinity versus levonorgestrel makes it the progestin of choice for combined oral contraceptives (COCs) requiring a minimized androgenic side effect profile. Clinically validated for managing hyperandrogenism (PCOS, acne vulgaris) via a threefold SHBG increase and 50% free testosterone reduction. Also serves as a selective TRPC3/6/7 inhibitor for cardiovascular and neuronal research. Ideal for ANDA formulation, impurity profiling, and preclinical studies where pharmacological equivalence to levonorgestrel or desogestrel cannot be assumed.

Molecular Formula C23H31NO3
Molecular Weight 369.5 g/mol
CAS No. 35189-28-7
Cat. No. B1679921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorgestimate
CAS35189-28-7
SynonymsNorgestimate, Norgestrel oxime acetate, Dexnorgestrel acetime, ORF-10131, D 138, AC-655, RWJ-10131
Molecular FormulaC23H31NO3
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34
InChIInChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23-/m0/s1
InChIKeyKIQQMECNKUGGKA-NMYWJIRASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.31e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Norgestimate (CAS 35189-28-7): A Selective Progestin for Oral Contraceptive Formulations


Norgestimate (CAS 35189-28-7) is a synthetic, third-generation 19-nortestosterone-derived progestin [1]. It is a prodrug that is rapidly metabolized in vivo to its primary active metabolite, norelgestromin (17-deacetyl norgestimate), and subsequently to levonorgestrel, which together confer its progestational activity [2]. Clinically, it is formulated exclusively in combination with ethinyl estradiol (EE) for use in oral contraceptives [3]. Its design and development were driven by a need for a progestin with high progestational selectivity and minimal androgenic side effects, a feature that distinguishes it from earlier generations of progestins [4].

Why Norgestimate is Not a Simple Substitute for Other 19-Nortestosterone Progestins


Direct substitution of norgestimate with other progestins like levonorgestrel, norethindrone, gestodene, or desogestrel is not pharmacologically equivalent due to profound differences in receptor-level selectivity, particularly their relative affinity for androgen receptors [1]. These differences translate into distinct clinical impacts on metabolic markers, such as sex hormone-binding globulin (SHBG) and high-density lipoprotein (HDL) cholesterol, and side effect profiles [2]. The unique metabolic pathway and pharmacodynamic profile of norgestimate are critical for applications where minimizing androgenic impact is a primary selection criterion, thereby preventing the clinical compromises that can arise from generic substitution based solely on class membership [3].

Quantitative Differentiation of Norgestimate: A Head-to-Head Evidence Guide


Androgen Receptor Binding Affinity: A 70-Fold Difference from Levonorgestrel

Norgestimate exhibits exceptionally poor affinity for the androgen receptor, which is a key differentiator from other 19-nortestosterone progestins. In a direct comparative study, norgestimate's relative binding affinity (RBA) for the rat prostatic androgen receptor was measured at 0.003 relative to dihydrotestosterone (DHT = 1.0). This is a 73-fold weaker affinity compared to levonorgestrel (RBA = 0.220) and a 51-fold weaker affinity compared to gestodene (RBA = 0.154) [1].

Receptor Pharmacology Selectivity Androgenicity Endocrinology

In Vivo Androgenicity: Minimal Stimulation of Prostate Growth vs. Levonorgestrel

The minimal androgenic activity observed in vitro is confirmed by in vivo assays. In immature rats, norgestimate and its primary metabolite did not significantly stimulate ventral prostate growth, a standard measure of androgenic activity. In contrast, levonorgestrel, gestodene, and desogestrel were all found to be significantly androgenic in this same model, confirming the superior tissue selectivity of norgestimate [1].

In Vivo Pharmacology Tissue-Selectivity Androgenic Activity Preclinical Safety

Impact on Sex Hormone-Binding Globulin (SHBG): A Threefold Increase

Norgestimate's lack of androgenic activity permits the estrogen component (ethinyl estradiol) in combination oral contraceptives to fully exert its effect on hepatic protein synthesis. This results in a robust increase in sex hormone-binding globulin (SHBG). Clinical studies show that NGM/EE combinations increase serum SHBG concentrations threefold [1]. This contrasts with more androgenic progestins like levonorgestrel, which can antagonize the estrogen-induced rise in SHBG and may even lower it [2].

Clinical Pharmacology Metabolic Effects Endocrinology Biomarker

Metabolic Distinction: A Prodrug with a Long Half-Life Metabolite (Norelgestromin, t1/2 > 24h)

Norgestimate is a prodrug that undergoes rapid first-pass metabolism to its primary active metabolite, norelgestromin (17-deacetyl norgestimate) [1]. This metabolite is responsible for the majority of the progestogenic effect and has a long terminal half-life of greater than 24 hours [2]. This pharmacokinetic profile differs from progestins like levonorgestrel or norethindrone, which are active in their parent form and have different clearance rates [3].

Pharmacokinetics Metabolism Prodrug Sustained Activity

Selective TRPC3/6/7 Ion Channel Inhibition: A Novel Non-Hormonal Application

Beyond its hormonal activity, norgestimate has been identified as a selective inhibitor of the TRPC3, TRPC6, and TRPC7 subfamily of ion channels [1]. This property is unique among progestins and provides a novel, non-hormonal point of differentiation for research applications. The patent describes its use as a pharmacological tool to discriminate between TRPC subfamilies, an application for which other progestins are not known [1].

Ion Channel Pharmacology TRPC Channels Cardiovascular Research Tool Compound

Optimal Applications for Norgestimate Driven by Its Unique Selectivity Profile


Development of Low-Androgenicity Oral Contraceptive Formulations

For formulators seeking to develop or manufacture a combined oral contraceptive with a minimized androgenic side effect profile, norgestimate is the progestin of choice. Its 73-fold lower affinity for the androgen receptor compared to levonorgestrel [1] and its lack of in vivo androgenic activity [2] directly support product claims related to improved tolerability and reduced androgenic effects such as acne.

Clinical Management of Hyperandrogenic Conditions in Women

Norgestimate-containing oral contraceptives are a preferred therapeutic option for managing hyperandrogenism, such as in polycystic ovary syndrome (PCOS) or acne vulgaris. The clinical data demonstrating a threefold increase in SHBG [3], which in turn reduces free testosterone levels by 50%, provides a clear, quantifiable mechanism for therapeutic efficacy. This metabolic advantage is not reliably achieved with more androgenic progestins like levonorgestrel [4].

Academic and Preclinical Research on TRPC Ion Channel Function

For research groups investigating the physiological and pathophysiological roles of canonical transient receptor potential (TRPC) channels, norgestimate serves as a valuable and selective pharmacological tool compound. Its specific inhibition of the TRPC3/6/7 subfamily [5] enables the dissection of signaling pathways in cardiovascular and neuronal models where these channels are implicated, an application not possible with other common progestins.

Pharmacokinetic Studies on Prodrug Metabolism and Long-Acting Metabolites

Norgestimate's unique metabolic pathway to a long half-life active metabolite (norelgestromin, t1/2 > 24h) [6] makes it an excellent model compound for studies on prodrug design, first-pass metabolism, and the impact of active metabolites on sustained target engagement and clinical efficacy. Its profile provides a distinct case study compared to progestins that are active in their parent form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norgestimate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.